J 113863 was originally developed by researchers studying the role of chemokines in inflammatory diseases. It falls under the category of chemical compounds known as quaternary ammonium compounds. Its chemical structure allows it to effectively block the CCR1 receptor, thereby inhibiting the action of its ligands, such as CCL3 (chemokine ligand 3) and CCL5 (chemokine ligand 5) .
The synthesis of J 113863 involves several chemical reactions that yield the final product with high purity. While specific proprietary methods may not be publicly disclosed, general synthetic pathways typically include:
Detailed synthetic routes are often proprietary, but studies have demonstrated effective methods yielding significant quantities of J 113863 for research purposes .
The molecular formula of J 113863 is CHClNO, and its structure can be described as follows:
The compound's molecular weight is approximately 360.87 g/mol, and it possesses distinct physicochemical properties that influence its pharmacokinetics .
J 113863 primarily functions through its interaction with CCR1. The following are notable aspects of its chemical reactions:
The mechanism by which J 113863 exerts its effects involves several key processes:
J 113863 exhibits several physical and chemical properties relevant to its function:
These properties influence both its pharmacokinetics and pharmacodynamics .
J 113863 has several applications in scientific research:
CCR1 activation initiates pro-inflammatory cascades through several distinct mechanisms:
Leukocyte Chemotaxis: CCR1 expression on monocytes, neutrophils, T cells, and dendritic cells facilitates their recruitment to inflammatory sites. Ligand binding triggers cytoskeletal rearrangements and directional migration across endothelial barriers. In rheumatoid arthritis (RA), CCR1+ cell infiltration into synovial tissue drives joint destruction, while in multiple sclerosis (MS), CCR1 mediates central nervous system (CNS) infiltration of myeloid cells and encephalitogenic T lymphocytes [1] [3] [7].
Cytokine/Chemokine Networks: CCR1 signaling amplifies inflammation through upregulated production of TNF-α, IL-6, and GM-CSF. These cytokines reciprocally enhance CCR1 expression, establishing a pathogenic feedback loop. Elevated CCL3 (a primary CCR1 ligand) correlates with disease severity in RA osteolysis and myeloma bone disease [1] [8].
Osteoclast Activation: Within bone microenvironments (notably RA and multiple myeloma), CCR1 activation stimulates osteoclast differentiation and bone-resorptive activity. Malignant plasma cells secrete CCL3, engaging CCR1 on osteoclast precursors to promote lytic bone lesions [8].
Table 1: CCR1 Ligands and Associated Immune-Mediated Disorders
Primary Ligands | Key Cell Types Expressing CCR1 | Associated Disorders | Pathogenic Role |
---|---|---|---|
CCL3 (MIP-1α) | Monocytes, Neutrophils, Th1 cells | Rheumatoid Arthritis | Synovial inflammation, Osteoclast activation |
CCL5 (RANTES) | Immature Dendritic cells, T cells | Multiple Sclerosis | CNS leukocyte infiltration, Demyelination |
CCL7 (MCP-3) | Osteoclast precursors, Platelets | Multiple Myeloma | Bone destruction, Tumor survival |
CCL15 (HCC-2) | Macrophages, Microglia | Transplant Rejection | Leukocyte recruitment to graft |
Pharmacological CCR1 blockade with J-113863 demonstrated significant efficacy in murine collagen-induced arthritis (CIA), a model of human RA. Treatment reduced synovial infiltration of monocytes/neutrophils by >70%, attenuated joint swelling, and markedly suppressed bone erosion and pannus formation. Crucially, these effects occurred without inhibiting systemic T-cell responses (e.g., delayed-type hypersensitivity), highlighting CCR1's specific role in cell recruitment rather than lymphocyte activation [1] [6].
CCR1 significantly contributes to neuroinflammatory pathogenesis through coordinated interactions between peripheral immune cells and resident CNS glia:
EAE Pathogenesis: Experimental autoimmune encephalomyelitis (EAE) studies reveal CCR1 expression peaks during acute CNS inflammation. CCR1 knockout mice exhibit attenuated EAE, characterized by reduced CNS leukocyte accumulation and demyelination. Adoptive transfer experiments confirm CCR1 is required on both myeloid and T cells for optimal CNS entry [3] [7].
Microglial/Glial Activation: Microglia and astrocytes express functional CCR1. CCL3/CCL5 binding induces reactive phenotypes, amplifying IL-6, GM-CSF, and nitric oxide production. These mediators disrupt blood-brain barrier integrity and promote neuronal toxicity. J-113863 suppresses glial chemokine production, breaking this amplification cycle [3] [7].
Cytokine Imbalance: Pro-inflammatory cytokines (GM-CSF, IL-6) drive EAE/MS progression, while anti-inflammatory cytokines (IL-10, IL-27) promote remission. J-113863 profoundly corrected this imbalance in SJL/J mice with relapsing-remitting EAE:
Table 2: Effect of J-113863 on Cytokine Networks in EAE (SJL/J Mouse Model)
Cytokine/Cell Type | Change with EAE | Effect of J-113863 (10 mg/kg) | Functional Consequence |
---|---|---|---|
CD4+GM-CSF+ splenocytes | Increased | ↓ 45% | Reduced Th17 pathogenicity |
Brain GM-CSF protein | Increased | ↓ 60% | Attenuated microglial activation |
CD4+IL-10+ splenocytes | Decreased | ↑ 40% | Enhanced Treg suppression |
Brain IL-27 protein | Decreased | ↑ 75% | Inhibited Th1/Th17 differentiation |
IL-6 mRNA (CNS) | Increased | ↓ 55% | Reduced B-cell help & antibody production |
The therapeutic effect extends beyond chemotaxis inhibition. By normalizing the pro-/anti-inflammatory cytokine equilibrium, J-113863 reduced clinical EAE scores by 50-60% and accelerated recovery. Histologically, it diminished demyelination, microgliosis, and axonal damage – outcomes linked to suppressed GM-CSF/IL-6 and elevated IL-27/IL-10 [3] [7].
J-113863 emerged from rational drug design efforts by Banyu Pharmaceuticals to address critical gaps in CCR1 pharmacology:
Table 3: Comparison of Early Small-Molecule CCR1 Antagonysts
Compound | Developer | Human CCR1 IC₅₀ | Mouse CCR1 IC₅₀ | Key Preclinical Model(s) Tested | J-113863's Distinguishing Features |
---|---|---|---|---|---|
J-113863 | Banyu | 0.9 nM | 5.8 nM | CIA, EAE, LPS endotoxemia | High mouse affinity, CNS activity |
BX-471 (Berlex) | Berlex/Schering AG | 1-2 nM | 200-400 nM | Renal fibrosis, Transplant rejection | Low mouse affinity limits rodent models |
UCB35625 (J-113863 isomer) | UCB | ~10 nM | Not reported | Eosinophil shape change, HIV entry | Lower potency, CCR1/CCR3 dual antagonist |
CP-481715 | Pfizer | 74 nM | >10,000 nM | RA synovial fluid assays | Species selectivity limited to human |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7